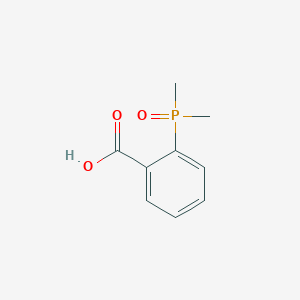
N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-773 has been shown to inhibit the activity of the p53-MDM2 protein-protein interaction, which is a critical pathway in cancer development.
Aplicaciones Científicas De Investigación
Antifungal Activity
A derivative closely related to N-(2-morpholinoethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, identified through fungicidal screening, exhibited promising antifungal activities against Candida and Aspergillus species. Modifications to improve plasmatic stability while maintaining antifungal efficacy were achieved, demonstrating in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Crystal Structure Analysis
The crystal structures of compounds containing morpholino groups, including (oxothiazolidin-2-ylidene)acetamides, were described, providing insights into their structural properties and potential applications in various fields, such as material science and drug design (Galushchinskiy et al., 2017).
Interaction with Biological Targets
A novel compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, demonstrated high affinity for the σ1 receptor with a significant selectivity over the σ2 receptor, indicating its potential for developing new therapeutic agents targeting the σ1 receptor. This compound's in vivo antinociceptive effect was validated through the formalin test, suggesting its effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Chemotherapeutic Applications
Research on pyridazino(4,5-b)indole-1-acetamide compounds, which share structural features with this compound, highlighted their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This underscores the potential of morpholinoethyl-indole derivatives in developing new therapeutic agents for various conditions (Habernickel, 2002).
Fluorescent Probing and pH Monitoring
A chemosensor incorporating the morpholinoethyl group was developed for multifunctional applications, including pH monitoring and detection of specific substances like isoxaflutole. This sensor demonstrated excellent stability and a responsive "off–on" fluorescence change in acidic conditions, indicating its potential for applications in environmental monitoring and cellular studies (Yang et al., 2022).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide demonstrated significant inhibition efficiency against mild steel corrosion in hydrochloric acid medium. Its adsorption behavior, examined through various spectroscopic and electrochemical methods, highlighted its potential as a corrosion inhibitor, offering insights into its mechanism of action and effectiveness (Nasser & Sathiq, 2016).
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-18-6-8-19(9-7-18)31(28,29)22-16-26(21-5-3-2-4-20(21)22)17-23(27)24-10-11-25-12-14-30-15-13-25/h2-9,16H,10-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHIKWYBNPBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)
![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)


![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

![3,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2878745.png)
![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)
![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)